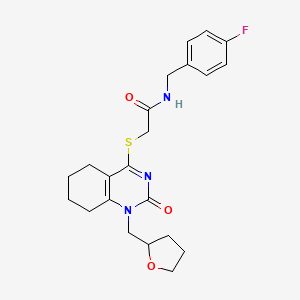

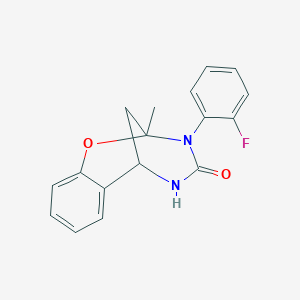

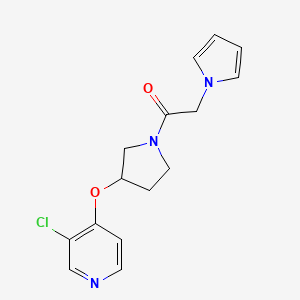

![molecular formula C25H23NO5S B2401006 3-(苯磺酰基)-6,7-二甲氧基-1-[(2-甲苯基)甲基]喹啉-4-酮 CAS No. 866725-77-1](/img/structure/B2401006.png)

3-(苯磺酰基)-6,7-二甲氧基-1-[(2-甲苯基)甲基]喹啉-4-酮

货号 B2401006

CAS 编号:

866725-77-1

分子量: 449.52

InChI 键: LDYICYAZTBRHAH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a quinolinone derivative with benzenesulfonyl, dimethoxy, and methylphenylmethyl substituents . Quinolinones are a class of organic compounds with a wide range of biological activities and are often used in medicinal chemistry .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various methods including C-C and C-N bond forming strategies . For instance, benzenesulfonic acid derivatives can be synthesized as competitive inhibitors of human neutrophil elastase (hNE) .科学研究应用

- Anti-inflammatory Agents : Benzenesulfonyl quinolinone derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. Researchers explore their potential as novel anti-inflammatory drugs .

- Anticancer Agents : These compounds exhibit cytotoxic effects against cancer cells. Their ability to interfere with cell cycle progression and induce apoptosis makes them promising candidates for cancer therapy .

- Electrophilic Aromatic Substitution (EAS) : The benzylic position in this compound is susceptible to EAS reactions. The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, leading to substitution at this position .

- Functional Group Transformations : Researchers use benzenesulfonyl quinolinone as a versatile building block for creating diverse organic molecules through functional group manipulations.

- Fluorescent Probes : The quinolinone core exhibits fluorescence properties. Scientists utilize these compounds as fluorescent probes for biological imaging and sensing applications .

- Photophysical Studies : Investigating the photophysical behavior of benzenesulfonyl quinolinones sheds light on their excited-state properties, which can be useful in designing luminescent materials .

- Enzyme Inhibitors : Some derivatives of this compound act as enzyme inhibitors. For instance, they inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer’s .

- Antibacterial Activity : Researchers explore the antibacterial potential of these compounds against various pathogens .

- Chemical Proteomics : Benzenesulfonyl quinolinones can be used as chemical probes to identify and study protein targets in complex biological systems .

- Targeted Covalent Inhibition : Their electrophilic nature allows for targeted covalent modification of specific proteins, aiding in drug discovery .

- Photoactivatable Compounds : Researchers design photoresponsive derivatives of benzenesulfonyl quinolinone. Upon light activation, these compounds can modulate biological processes or release bioactive molecules .

Medicinal Chemistry and Drug Development

Organic Synthesis and Functionalization

Materials Science and Photophysics

Biological Studies and Enzyme Inhibition

Chemical Biology and Target Identification

Photochemistry and Photopharmacology

属性

IUPAC Name |

3-(benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5S/c1-17-9-7-8-10-18(17)15-26-16-24(32(28,29)19-11-5-4-6-12-19)25(27)20-13-22(30-2)23(31-3)14-21(20)26/h4-14,16H,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYICYAZTBRHAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

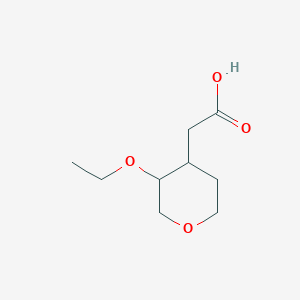

2-(3-Ethoxyoxan-4-yl)acetic acid

1478666-81-7

![ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2400928.png)

![O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2400935.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2400939.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2400941.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2400944.png)